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Compound of Interest

Compound Name: Sanfetrinem

Cat. No.: B15579135

A new oral carbapenem, sanfetrinem, demonstrates superior in vitro potency against
Mycobacterium tuberculosis when compared to the intravenously administered meropenem.
This guide provides a detailed comparison of their activity, supported by experimental data, for
researchers and drug development professionals.

Sanfetrinem, a novel tricyclic carbapenem, has emerged as a promising candidate for the
treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-
resistant (XDR) strains. A key advantage of sanfetrinem is its oral bioavailability through its
prodrug, sanfetrinem cilexetil, a significant improvement over the intravenous administration
required for meropenem.[1][2] Preclinical studies indicate that sanfetrinem exhibits greater
potency and a narrower spectrum of activity against a panel of clinical M. tuberculosis isolates
compared to meropenem.[1][2]

Comparative In Vitro Activity

Sanfetrinem consistently demonstrates lower minimum inhibitory concentrations (MICs) than
meropenem against various strains of M. tuberculosis. The MIC90 (the concentration required
to inhibit the growth of 90% of isolates) for sanfetrinem is reported to be in the range of 1-4
png/mL, whereas for meropenem, it is significantly higher and more variable, ranging from 2-64
ug/mL.[1][2] The addition of the B-lactamase inhibitor clavulanate enhances the activity of both
compounds, although the effect is more pronounced for meropenem.[1][2] For sanfetrinem,
the MIC90 can be further reduced to 0.5-2 pg/mL in the presence of clavulanate.[3]
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Table 1: MIC Distribution for Sanfetrinem and

M . berculosis Strai

. MIC90 Range M. tuberculosis
Compound Additive .
(ng/mL) Strains

Drug-susceptible,
Sanfetrinem None 1-4 MDR, and XDR
clinical isolates[1][2]

Drug-susceptible,
Clavulanate 05-2 MDR, and XDR

clinical isolates[3]

Drug-susceptible,
Meropenem None 2-64 MDR, and XDR
clinical isolates[1][2]

Drug-susceptible,
Clavulanate 4-16 MDR, and XDR
clinical isolates[3]

Beyond extracellular activity, sanfetrinem has shown potent intracellular activity against M.
tuberculosis H37Rv within THP-1 macrophages, with a MIC of 0.5 pg/mL.[1][2][4]

Mechanism of Action

Both sanfetrinem and meropenem belong to the carbapenem class of B-lactam antibiotics and
share a primary mechanism of action: the inhibition of peptidoglycan synthesis, a critical
component of the bacterial cell wall. They specifically target L,D-transpeptidases, enzymes
essential for the cross-linking of peptidoglycan.[5] Meropenem has also been shown to inhibit
D,D-carboxypeptidase activity, leading to an accumulation of unlinked pentapeptide stems in
the cell wall, which further compromises its integrity.[6][7] This dual-targeting mechanism
contributes to the rapid lytic killing of M. tuberculosis observed with meropenem treatment.[6]
While the precise secondary targets of sanfetrinem are still under investigation, its potent
activity suggests a highly efficient inhibition of crucial cell wall biosynthetic pathways.
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Fig. 1: Comparative Mechanism of Action

Experimental Protocols
Broth Microdilution MIC Assay

The in vitro activity of sanfetrinem and meropenem against M. tuberculosis is determined
using a broth microdilution method in 96-well microtiter plates.

o Media Preparation: Middlebrook 7H9 broth is prepared according to the manufacturer's
instructions and supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and
0.05% tyloxapol.[8]

¢ Inoculum Preparation:M. tuberculosis strains are grown in 7H9 broth until they reach an
optical density corresponding to a 0.5 McFarland standard. This suspension is then further
diluted to achieve the desired final inoculum concentration in the assay plate.

e Drug Dilution: The compounds are serially diluted two-fold in the 7H9 broth directly in the
microtiter plates to achieve a range of final concentrations.
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 Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension.
The plates are sealed and incubated at 37°C.

o MIC Determination: The MIC is defined as the lowest concentration of the drug that results in
no visible growth of the mycobacteria after a defined incubation period, typically 7 to 14
days. Growth can be assessed visually or by using a growth indicator such as resazurin.
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Fig. 2: Broth Microdilution MIC Assay Workflow

Intracellular Activity Assay in THP-1 Macrophages

The intracellular activity of the compounds is assessed using the human monocytic cell line
THP-1.
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Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium
supplemented with fetal bovine serum. For differentiation into macrophage-like cells, the
cells are treated with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[9]

Infection: Differentiated THP-1 cells are infected with an opsonized culture of M. tuberculosis
at a specific multiplicity of infection (MOI), typically between 1 and 10.[10][11] The cells are
incubated for a few hours to allow for phagocytosis.

Drug Treatment: After phagocytosis, the extracellular bacteria are removed by washing, and
the infected cells are treated with various concentrations of sanfetrinem or meropenem.

Incubation and Lysis: The treated cells are incubated for a period of 4 to 7 days. Following
incubation, the macrophages are lysed to release the intracellular bacteria.

Enumeration of Viable Bacteria: The number of viable intracellular bacteria is determined by
plating the cell lysates on solid agar medium (e.g., Middlebrook 7H11) and counting the
colony-forming units (CFU) after incubation. The MIC is determined as the lowest drug
concentration that causes a significant reduction in intracellular bacterial growth compared to
untreated controls.
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Fig. 3: Intracellular Activity Assay Workflow

Conclusion
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Sanfetrinem demonstrates superior in vitro activity against Mycobacterium tuberculosis
compared to meropenem, with the significant advantage of being orally bioavailable. Its potent
activity against a wide range of clinical isolates, including drug-resistant strains, positions it as a
promising new therapeutic agent in the fight against tuberculosis. Further clinical evaluation is
warranted to establish its in vivo efficacy and safety profile for the treatment of this global

health threat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]

2. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with
7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]

» 3. Sanfetrinem, an oral 3-lactam antibiotic repurposed for the treatment of tuberculosis -
PMC [pmc.ncbi.nim.nih.gov]

e 4. Competing off-loading mechanisms of meropenem from an |,d-transpeptidase reduce
antibiotic effectiveness - PMC [pmc.ncbi.nlm.nih.gov]

» 5. “Upcycling” known molecules and targets for drug-resistant TB - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. MEROPENEM INHIBITS D,D-CARBOXYPEPTIDASE ACTIVITY IN MYCOBACTERIUM
TUBERCULOSIS - PMC [pmc.nchbi.nlm.nih.gov]

o 7.researchgate.net [researchgate.net]

8. biorxiv.org [biorxiv.org]

e 9. spandidos-publications.com [spandidos-publications.com]
e 10. researchgate.net [researchgate.net]

e 11. ANovel in vitro Human Macrophage Model to Study the Persistence of Mycobacterium
tuberculosis Using Vitamin D3 and Retinoic Acid Activated THP-1 Macrophages - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15579135?utm_src=pdf-body
https://www.benchchem.com/product/b15579135?utm_src=pdf-custom-synthesis
https://www.newtbdrugs.org/pipeline/compound/sanfetrinem
https://pmc.ncbi.nlm.nih.gov/articles/PMC269082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC269082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11722294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11722294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8271661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8271661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9582839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9582839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3468717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3468717/
https://www.researchgate.net/publication/230710962_Meropenem_inhibits_DD-carboxypeptidase_activity_in_Mycobacterium_tuberculosis
https://www.biorxiv.org/content/10.1101/2024.10.10.617558v1.full.pdf
https://www.spandidos-publications.com/10.3892/etm.2022.11165
https://www.researchgate.net/publication/360880508_Mycobacterium_tuberculosis_Infection_of_THP-1_Cells_A_Model_for_High_Content_Analysis_of_Intracellular_Growth_and_Drug_Susceptibility
https://pmc.ncbi.nlm.nih.gov/articles/PMC3128978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3128978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3128978/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [Sanfetrinem vs. Meropenem: A Comparative Analysis of
In Vitro Activity Against Mycobacterium tuberculosis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15579135#sanfetrinem-vs-meropenem-
activity-against-m-tuberculosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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